molecular formula C11H16O3 B8741782 2-Hydroxyadamantane-1-carboxylic acid CAS No. 40556-88-5

2-Hydroxyadamantane-1-carboxylic acid

Cat. No.: B8741782
CAS No.: 40556-88-5
M. Wt: 196.24 g/mol
InChI Key: QBEMWLMHTDRJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyadamantane-1-carboxylic acid is a functionalized diamondoid compound of significant interest in environmental science and toxicology research. Diamondoid carboxylic acids, characterized by their rigid, cage-like structure, are recognized as persistent and toxic components in industrial wastewater such as oil sands process-affected water (OSPW) . These compounds are subjects of studies focusing on aerobic microbial biotransformation, a promising method for the detoxification of contaminated water . In such processes, hydroxy-substituted adamantane carboxylic acids like the 2-hydroxy derivative are often identified as key metabolites, providing insight into microbial degradation pathways . From a toxicological perspective, adamantane carboxylic acids are investigated for their potential to disrupt mitochondrial function. Research on similar compounds indicates mechanisms of toxicity may include the inhibition of mitochondrial respiration and the disruption of membrane potential . The presence of both carboxylic acid and hydroxyl functional groups on the adamantane skeleton makes this compound a valuable intermediate for further chemical modification and synthesis. It holds potential as a building block for developing more complex molecules for applications in material science and as a model compound in environmental remediation and analytical method development.

Properties

CAS No.

40556-88-5

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-hydroxyadamantane-1-carboxylic acid

InChI

InChI=1S/C11H16O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9,12H,1-5H2,(H,13,14)

InChI Key

QBEMWLMHTDRJGK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
2-Hydroxyadamantane-1-carboxylic acid Not Provided C₁₁H₁₆O₃ ~196.24* -COOH (1-position), -OH (2-position)
1-Adamantanecarboxylic acid 828-51-3 C₁₁H₁₆O₂ 180.24 -COOH (1-position)
3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid 56531-55-6 C₁₇H₂₀O₃ 272.34 -COOH (1-position), -C₆H₄OH (3-position)
4-Hydroxycyclohexane-1-carboxylic acid 17419-81-7 C₇H₁₂O₃ 144.17 -COOH (1-position), -OH (4-position)

*Estimated based on molecular formula.

Key Observations :

  • Rigidity vs. Flexibility : Adamantane derivatives exhibit greater structural rigidity compared to cyclohexane analogs (e.g., 4-Hydroxycyclohexane-1-carboxylic acid), which may influence binding affinity in biological systems or crystallinity in material applications .
  • Polarity : The hydroxyl group in this compound increases polarity relative to 1-Adamantanecarboxylic acid, likely enhancing aqueous solubility but reducing lipid membrane permeability .
  • Aromatic vs. Aliphatic Hydroxyl Groups : 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid incorporates an aromatic hydroxyl group, which may confer distinct electronic properties and reactivity compared to aliphatic hydroxylated analogs .

Insights :

  • Tertiary hydrogen atoms in saturated hydrocarbons (e.g., adamantane) are critical for carboxylation efficiency . The presence of a hydroxyl group in this compound may sterically hinder similar reactions, necessitating modified conditions.

Table 3: Hazard Profiles of Comparable Compounds

Compound Name GHS Hazards Hazard Statements
1-Adamantanecarboxylic acid Skin irritation, Eye irritation, Respiratory irritation H315, H319, H335
3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid Acute toxicity (oral), Skin/Eye irritation, Respiratory irritation H302, H315, H319, H335
4-Hydroxycyclohexane-1-carboxylic acid Not classified; rare in biological systems None reported

Analysis :

  • Hydroxylated adamantane derivatives (e.g., 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid) exhibit heightened toxicity compared to non-hydroxylated analogs, likely due to increased reactivity or metabolic activation .
  • This compound may share similar irritant properties, warranting precautions in handling.

Preparation Methods

Reaction Mechanism and Protocol

The patented one-pot method involves two consecutive reactions: (i) carboxylation of an adamantanol derivative using carbon monoxide (CO) or formic acid as a carbonyl source in concentrated sulfuric acid (≥90% mass), followed by (ii) oxidation of the bridgehead C–H bond using hydrogen peroxide (H₂O₂) or analogous oxidants. For example, 1-adamantanol reacts with formic acid in 96% sulfuric acid at 35°C for 3 hours, achieving 97% conversion to 1-adamantanecarboxylic acid. Subsequent oxidation with H₂O₂ at 60°C for 8 hours yields 3-hydroxyadamantane-1-carboxylic acid at 25.2% overall yield.

Key Advantages:

  • Proton acid synergy : Concentrated sulfuric acid acts as both solvent and catalyst, enabling dissolution of adamantane substrates and stabilization of intermediates.

  • Minimal purification : Precipitation of the product occurs directly upon dilution or neutralization, avoiding complex extraction steps.

Table 1: Critical Parameters for One-Pot Synthesis

ParameterOptimal RangeImpact on Yield
H₂SO₄ concentration90–96% mass<90% reduces carboxylation efficiency
CO/formic acid1.0–1.5 equivalentsSubstoichiometric amounts limit carboxylation
Oxidation temperature50–80°CHigher temperatures accelerate overoxidation
Reaction time3–8 hoursProlonged durations improve conversion but risk decomposition

For instance, reducing sulfuric acid concentration to 85% lowers the carboxylation yield to 37.7%, while substituting phosphoric acid entirely halts the reaction.

Oxidation of 1-Adamantanecarboxylic Acid

KMnO₄-Mediated Hydroxylation

An alternative route oxidizes 1-adamantanecarboxylic acid using KMnO₄ in dilute sodium hydroxide (2% NaOH). At 55–60°C, KMnO₄ (1.2 equivalents) introduces a hydroxyl group at the 3-position via radical intermediacy, yielding 85% of the target compound. The reaction proceeds through bridgenead C–H activation , facilitated by the strong oxidizing power of permanganate in basic conditions.

Critical Steps:

  • pH control : Maintaining alkaline conditions (pH 12–14) prevents acid-catalyzed decarboxylation.

  • Reduction of Mn residues : Post-reaction treatment with sodium sulfite removes MnO₂ precipitates, ensuring product purity.

Limitations and Modifications

  • Low functional group tolerance : Electron-withdrawing substituents on the adamantane skeleton inhibit oxidation.

  • Byproduct formation : Overoxidation generates adamantane diols, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MetricOne-Pot MethodKMnO₄ Oxidation
Yield25–87%85%
Reaction steps12
Acid consumptionHigh (H₂SO₄)Low (NaOH)
ScalabilityIndustrialLab-scale
Environmental impactModerate (acid waste)Low (aqueous base)

The one-pot method excels in operational simplicity but requires stringent acid handling. Conversely, the KMnO₄ route avoids concentrated acids but generates manganese-containing waste.

Emerging Methodologies and Innovations

Halogenation-Carboxylation Sequences

Early attempts employed 1-bromoadamantane as a precursor, reacting with tris(trimethylsilyloxy)ethylene to form α-hydroxy-1-adamantane acetic acid. However, this approach necessitates toxic reagents (e.g., oxalyl chloride) and cryogenic conditions (−78°C), rendering it impractical for industrial use.

Enzymatic Hydroxylation

Preliminary studies suggest that cytochrome P450 enzymes can hydroxylate adamantane derivatives regioselectively. While this method remains experimental, it offers potential for greener synthesis with reduced byproducts.

Industrial Applications and Challenges

The one-pot method is favored for large-scale production of 3-hydroxyadamantane-1-carboxylic acid, particularly for pharmaceuticals like saxagliptin (a DPP-4 inhibitor). Key challenges include:

  • Corrosion resistance : Reactors must withstand concentrated sulfuric acid at elevated temperatures.

  • Cost of CO handling : High-pressure equipment for CO carboxylation increases capital expenditure .

Q & A

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models can screen derivatives for target binding (e.g., enzymes, receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with structurally similar bioactive compounds .

Tables for Key Data

Property Method Reported Value Reference
Melting PointDSC203–204°C (analog)
Acute Toxicity (LD50, rat)OECD 423>2000 mg/kg (estimated)
Solubility in DMSOGravimetric analysis~50 mg/mL (analog)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.